1-(2,4-Di-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
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Description
1-(2,4-Di-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block β2-adrenergic receptors, which are involved in various physiological processes.
Scientific Research Applications
Oxidovanadium(V) Complexes
Oxidovanadium(V) complexes involving tert-butyl and hydroxymethyl functionalities have been synthesized and characterized, showcasing the vanadium(V) center as the less common [VO]3+ cation. Such complexes are significant in understanding vanadium's role in biological systems and its potential therapeutic applications, including insulin-mimetic properties and anticancer activities (Back et al., 2012).
Alkyl Aryloxypropenoates Synthesis
Research on the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition to alkyl propiolates provides insights into novel synthetic routes that could be applicable for derivatives of the mentioned compound. Such methodologies are crucial for the development of new materials and bioactive molecules (Yavari et al., 2005).
Bisphenol Antioxidant Studies
The thermodynamic and kinetic investigation of bisphenol antioxidants, which share structural motifs with the target compound, highlights their potential as antioxidants and polymerization inhibitors. Understanding these properties is vital for developing new antioxidants with improved performance (Lucarini et al., 2001).
Electronic Structure Studies
Investigations into the electronic structure of metal complexes containing radical ligands, including those with tert-butylphenol components, can provide a foundation for designing metal-organic frameworks (MOFs) and catalysts with specific electronic properties. These studies are essential for advancements in catalysis and materials science (Chaudhuri et al., 2001).
properties
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO3.ClH/c1-16-12-24(13-17(2)27-16)14-19(25)15-26-21-10-9-18(22(3,4)5)11-20(21)23(6,7)8;/h9-11,16-17,19,25H,12-15H2,1-8H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBZHHJKSXTLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Di-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride |
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